Boc-gln-gln-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

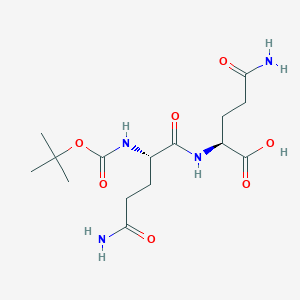

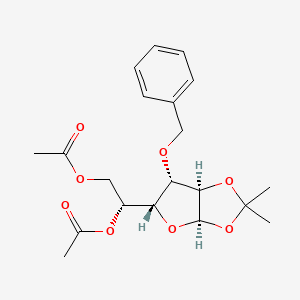

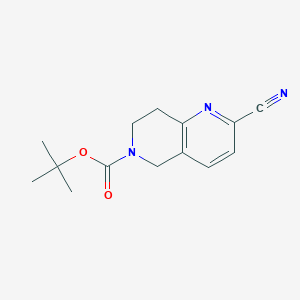

Boc-Gln-Gln-OH is a biochemical compound used in proteomics research . It is also known as Nα-(tert-Butoxycarbonyl)-L-glutamine or Boc-L-glutamine . The molecular formula of Boc-Gln-Gln-OH is C15H26N4O7 .

Molecular Structure Analysis

The molecular structure of Boc-Gln-Gln-OH can be represented by the formula C15H26N4O7 . The compound has a molecular weight of 374.39 g/mol . The structure includes a glutamine amino acid residue, which is used in the biosynthesis of proteins .

Physical And Chemical Properties Analysis

Boc-Gln-Gln-OH has a molecular weight of 374.39 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not provided in the search results .

Applications De Recherche Scientifique

Peptide Synthesis

“Boc-gln-gln-OH” is widely used in peptide synthesis . The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group used in the synthesis of peptides. It protects the amino group of the amino acid during the peptide bond formation process. After the peptide synthesis is complete, the Boc group can be removed under acidic conditions .

Solid-Phase Peptide Synthesis (SPPS)

In addition to general peptide synthesis, “Boc-gln-gln-OH” is particularly useful in Solid-Phase Peptide Synthesis (SPPS) . SPPS is a method used for the synthesis of peptides and small proteins. It involves the sequential addition of amino acids to a growing peptide chain which is attached to insoluble polymeric support .

Fmoc Chemistry

“Boc-gln-gln-OH” is also used in Fmoc chemistry . In Fmoc synthesis, the Trt protected derivatives Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH are the most widely used . This method of peptide synthesis uses base-labile Fmoc (9-fluorenylmethoxycarbonyl) groups to protect the amino group of the amino acid during synthesis .

Large-Scale Manufacturing

While solid-phase chemistry remains the method of choice in research, solution synthesis retains value in large-scale manufacturing . “Boc-gln-gln-OH” is used in both these methods, making it valuable for large-scale manufacturing of peptides .

Specialized Laboratory Applications

Apart from large-scale manufacturing, “Boc-gln-gln-OH” is also used for specialized laboratory applications . These could include the synthesis of specific peptides for use in biological assays, the production of peptide libraries for drug discovery, and the synthesis of complex peptides and small proteins for structural studies .

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O7/c1-15(2,3)26-14(25)19-8(4-6-10(16)20)12(22)18-9(13(23)24)5-7-11(17)21/h8-9H,4-7H2,1-3H3,(H2,16,20)(H2,17,21)(H,18,22)(H,19,25)(H,23,24)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOCAMYLRIWQMA-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-gln-gln-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)